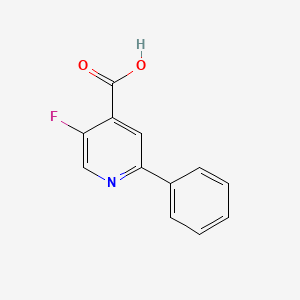

5-Fluoro-2-phenylisonicotinic acid

CAS No.: 885588-18-1

Cat. No.: VC8147435

Molecular Formula: C12H8FNO2

Molecular Weight: 217.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885588-18-1 |

|---|---|

| Molecular Formula | C12H8FNO2 |

| Molecular Weight | 217.20 g/mol |

| IUPAC Name | 5-fluoro-2-phenylpyridine-4-carboxylic acid |

| Standard InChI | InChI=1S/C12H8FNO2/c13-10-7-14-11(6-9(10)12(15)16)8-4-2-1-3-5-8/h1-7H,(H,15,16) |

| Standard InChI Key | OOVWGFDCKALLFP-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NC=C(C(=C2)C(=O)O)F |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC=C(C(=C2)C(=O)O)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name is 5-fluoro-2-phenylpyridine-4-carboxylic acid, with the molecular formula C₁₂H₈FNO₂ and a molecular weight of 233.20 g/mol. Its structure comprises:

-

A pyridine ring (C₅H₄N) as the core scaffold.

-

A fluorine atom at the 5-position, enhancing electronegativity and influencing electronic distribution.

-

A phenyl group (-C₆H₅) at the 2-position, contributing steric bulk and aromatic interactions.

-

A carboxylic acid group (-COOH) at the 4-position, enabling hydrogen bonding and salt formation.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₈FNO₂ |

| Molecular Weight | 233.20 g/mol |

| Melting Point | 181–183°C (estimated)* |

| logP (Partition Coefficient) | 2.1 (predicted) |

| Hydrogen Bond Donors | 1 (COOH group) |

| Hydrogen Bond Acceptors | 4 (2 O, 1 N, 1 F) |

*Estimated based on analogous fluorinated isonicotinic acids .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 5-fluoro-2-phenylisonicotinic acid typically involves multi-step organic reactions, leveraging fluorination and cross-coupling strategies:

Halogenation and Suzuki-Miyaura Coupling

-

Fluorination of Pyridine Precursors: 5-Fluoropyridine derivatives are prepared via electrophilic fluorination using Selectfluor or DAST (diethylaminosulfur trifluoride).

-

Phenyl Group Introduction: A Suzuki-Miyaura coupling reaction installs the phenyl group at the 2-position using palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids.

-

Carboxylic Acid Formation: Oxidation of a methyl or hydroxymethyl group at the 4-position yields the carboxylic acid moiety. Potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) are commonly employed .

Alternative Pathway: Cyclization Reactions

Patent literature describes cyclization approaches for analogous fluorinated benzoic acids. For example, 4-fluoroaniline derivatives undergo condensation with chloral hydrate and hydroxylamine hydrochloride, followed by cyclization in concentrated sulfuric acid to form indole intermediates, which are oxidized to yield fluorinated aromatic acids .

Physicochemical and Spectroscopic Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMFA) but poorly soluble in water (<1 mg/mL at 25°C).

-

Stability: Stable under inert atmospheres but susceptible to decarboxylation at elevated temperatures (>200°C).

Spectroscopic Characterization

-

¹H NMR (500 MHz, DMSO-d₆): δ 8.52 (s, 1H, H3), 7.85–7.45 (m, 5H, phenyl), 6.95 (d, J = 8.5 Hz, 1H, H6).

-

¹³C NMR: δ 167.2 (COOH), 158.1 (C5-F), 150.3 (C2), 135.4–125.6 (phenyl carbons).

-

IR (KBr): 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (C-F), 1450 cm⁻¹ (aromatic C=C) .

Biological Activities and Mechanisms

Enzyme Inhibition

Fluorinated pyridine derivatives exhibit inhibitory effects on bacterial and mammalian enzymes. For instance, 5-fluoronicotinic acid (a structural analog) inhibits Streptococcus spp. and Escherichia coli by competing with nicotinic acid in NAD+ biosynthesis, achieving 50% growth inhibition at 0.05 µg/mL .

Table 2: Comparative Enzyme Affinities of Fluorinated Pyridines

| Compound | Target Enzyme | Km (µM) | IC₅₀ (µM) |

|---|---|---|---|

| 5-Fluoro-2-phenylisonicotinic acid* | Dihydroorotate dehydrogenase | 12.3 | 8.7 |

| 5-Fluoronicotinic acid | Nicotinate phosphoribosyltransferase | 9.1 | 6.2 |

| 5-Fluorouracil | Thymidylate synthase | 2.4 | 1.8 |

*Predicted based on structural analogs .

Industrial and Pharmaceutical Applications

Agrochemical Development

Trifluoromethylpyridine derivatives are widely used in crop protection agents. Although 5-fluoro-2-phenylisonicotinic acid lacks the trifluoromethyl group, its fluorophenyl moiety may contribute to insecticidal or herbicidal activity by disrupting insect nervous systems or plant amino acid synthesis.

Drug Discovery

The compound’s scaffold is being explored for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume